4-Methyl-3-piperidin-1-yl-phenylamine
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Overview
Description
4-Methyl-3-piperidin-1-yl-phenylamine is an organic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a piperidine ring, making it a valuable building block in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-piperidin-1-yl-phenylamine typically involves the reaction of 4-methylphenylamine with piperidine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability . These methods allow for the precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-piperidin-1-yl-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives .
Scientific Research Applications
4-Methyl-3-piperidin-1-yl-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-piperidin-1-yl-phenylamine involves its interaction with specific molecular targets and pathways . The piperidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-piperidin-1-yl-phenylamine: Known for its unique piperidine ring structure.
4-(3-Methyl-piperidin-1-yl)-phenylamine: Similar in structure but with different substituents.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety . This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-3-piperidin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-6-11(13)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIBOSKQMQQTBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390307 |
Source
|
Record name | 4-Methyl-3-piperidin-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882626-96-2 |
Source
|
Record name | 4-Methyl-3-piperidin-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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